2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride
Description
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride is a small organic molecule featuring a benzothiazole core linked via a sulfanyl-ethyl bridge to a piperidine moiety. The benzothiazole group is a heterocyclic aromatic system known for its bioactivity in medicinal chemistry, particularly in enzyme inhibition and receptor modulation . The piperidine ring, a six-membered nitrogen-containing heterocycle, enhances solubility and bioavailability when protonated as a hydrochloride salt.
Properties
Molecular Formula |
C14H19ClN2S2 |
|---|---|
Molecular Weight |
314.9 g/mol |
IUPAC Name |
2-(2-piperidin-4-ylethylsulfanyl)-1,3-benzothiazole;hydrochloride |
InChI |
InChI=1S/C14H18N2S2.ClH/c1-2-4-13-12(3-1)16-14(18-13)17-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H |
InChI Key |
XABWVVTWZCRVFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCSC2=NC3=CC=CC=C3S2.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride involves several steps. One common synthetic route includes the reaction of 2-mercaptobenzothiazole with 1-(2-chloroethyl)piperidine under basic conditions to form the desired product . The reaction typically requires a solvent such as toluene and a base like sodium hydroxide. The mixture is then heated to facilitate the reaction, followed by purification steps such as extraction and recrystallization to obtain the final product .
Chemical Reactions Analysis
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Scientific Research Applications
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of kinases or other signaling proteins, leading to altered cellular functions . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Pioglitazone Hydrochloride (5-{4-[2-(5-Ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione hydrochloride)
- Structural Features : Pioglitazone contains a thiazolidinedione (TZD) core, a pyridine-ethyl-ethoxy linker, and a benzyl group . Unlike the target compound, it lacks a benzothiazole or piperidine moiety.
- Pharmacological Target : Pioglitazone is a peroxisome proliferator-activated receptor gamma (PPARγ) agonist used in type 2 diabetes management. The TZD group is critical for binding to PPARγ .
- Physicochemical Properties :
- Molecular Weight: ~392.9 g/mol (higher than the target compound due to the TZD and pyridine groups).
- LogP: ~3.8 (indicative of moderate lipophilicity).
- Solubility: Enhanced by the hydrochloride salt and polar TZD group.
Goxalapladib (CAS-412950-27-7)
- Structural Features : Goxalapladib features a 1,8-naphthyridine core, trifluoromethyl biphenyl, and a piperidinyl-methoxyethyl chain . Unlike the target compound, it incorporates fluorine atoms and a naphthyridine system.
- Pharmacological Target : Developed for atherosclerosis, it inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2), a key enzyme in inflammatory pathways .
- Physicochemical Properties: Molecular Weight: 718.80 g/mol (significantly higher due to the naphthyridine and trifluoromethyl groups). LogP: ~5.2 (high lipophilicity due to aromatic and fluorinated groups).
4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]piperidine Hydrochloride
- Structural Features : This compound contains an oxadiazole ring linked to a piperidine and a p-tolyl group . The oxadiazole replaces the benzothiazole in the target compound.
- Pharmacological Target : Oxadiazoles are often used in antimicrobial or anticancer agents due to their hydrogen-bonding capacity and metabolic stability .
- Physicochemical Properties :
- Molecular Weight: 279.76 g/mol (lower than the target compound).
- LogP: ~2.1 (moderate lipophilicity from the p-tolyl group).
- Solubility: Improved by the hydrochloride salt and polar oxadiazole.
Data Table: Key Comparisons
Discussion of Structural and Functional Divergence
- Benzothiazole vs.
- Piperidine Role : Piperidine in the target compound and 4-[3-(4-methylphenyl)-oxadiazolyl]piperidine HCl enhances solubility and bioavailability via protonation, contrasting with Goxalapladib’s methoxyethyl-piperidine chain, which balances lipophilicity .
- Sulfanyl Linker : The sulfanyl-ethyl bridge in the target compound may confer redox activity or metal coordination, absent in Pioglitazone’s ethoxy linker or Goxalapladib’s acetamide .
Biological Activity
The compound 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride is a derivative of benzothiazole, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through a review of existing literature, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Research indicates that benzothiazole derivatives often exhibit their biological effects through multiple mechanisms:
- Antimicrobial Activity : Benzothiazole compounds have been shown to inhibit bacterial growth by targeting essential bacterial enzymes. For instance, studies have highlighted the inhibition of E. coli MurB enzyme as a significant pathway for antibacterial activity .
- Anticancer Properties : Some benzothiazole derivatives have demonstrated the ability to inhibit cancer cell proliferation by interfering with key cellular pathways involved in tumor growth. Compounds similar to our target have shown efficacy against various cancer cell lines, indicating potential for development as anticancer agents .
Antimicrobial Efficacy
The antimicrobial activity of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride has been evaluated in vitro against several pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are critical indicators of efficacy:
| Pathogen | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.23 | 0.47 |
| S. aureus | 0.30 | 0.60 |
| C. albicans | 0.06 | 0.11 |
These results suggest that the compound exhibits moderate to high antibacterial and antifungal activities.
Anticancer Activity
Preliminary studies have indicated that similar benzothiazole compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The IC50 values for these activities are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 0.03 |
| HeLa | 0.05 |
These findings suggest that the compound may possess significant anticancer properties worthy of further investigation.
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on a series of novel heteroarylated benzothiazoles found that compounds with similar structural features exhibited potent antimicrobial activity against various pathogens, with specific emphasis on the importance of the piperidine moiety in enhancing efficacy .
- Anticancer Evaluations : In vitro evaluations highlighted that benzothiazole derivatives could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . The presence of the piperidine ring is hypothesized to enhance cell membrane permeability, facilitating increased uptake and effectiveness.
- In Silico Studies : Molecular docking studies have been employed to predict the binding interactions between the compound and target proteins involved in disease pathways, providing insights into its potential therapeutic roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
